Aminooxy-PEG5-azide
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Overview
Description
Aminooxy-PEG5-azide is a biolabeling reagent that comprises an aminooxy group and an azide group . The hydrophilic PEG spacer increases solubility in aqueous media . The aminooxy group can be used in bioconjugation by reacting with an aldehyde moiety to form an oxime bond .
Synthesis Analysis
The aminooxy group in this compound reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Molecular Structure Analysis
The molecular formula of this compound is C12H26N4O6 . It has a molecular weight of 322.4 g/mol .Chemical Reactions Analysis
The aminooxy group in this compound can be used in bioconjugation. It reacts with an aldehyde to form an oxime bond . If a reductant is used, it will form a hydroxylamine linkage . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 322.4 g/mol . Its molecular formula is C12H26N4O6 .Scientific Research Applications
Biocompatible Hydrogels : Aminooxy poly(ethylene glycol) (PEG) has been used to form oxime-linked hydrogels supporting cell adhesion and mesenchymal stem cell incorporation, indicating its potential in tissue engineering and regenerative medicine (Grover et al., 2012).
PET Imaging Probes : Fluorine-substituted cRGD peptide derivatives, including cRGD-PEG5 derivatives, have been developed for positron emission tomography (PET) imaging, demonstrating the role of Aminooxy-PEG5-azide in creating effective imaging agents (Kim et al., 2015).
Targeted Nanoparticle Drug Delivery : this compound has been utilized in the synthesis of functional diblock copolymers for the creation of monodisperse nanoparticles, useful in targeted drug delivery systems (Zhang et al., 2012).
Injectable Hydrogels for Medical Applications : The material has been used in developing injectable hyaluronic acid/poly(ethylene glycol) hydrogels, showcasing its potential in plastic surgery and other medical applications due to its biocompatibility and mechanical properties (Fu et al., 2017).
Antibody Suppression in Medical Treatments : Aminooxy PEG-containing conjugates have been explored for suppressing anti-beta(2)GPI antibodies in the treatment of antiphospholipid syndrome, highlighting its role in immunotherapy (Jones et al., 2003).
Peptide and Protein PEGylation : The compound is significant in the field of peptide and protein PEGylation, offering advantages like reducing immunogenicity and improving drug solubility and stability (Roberts et al., 2002).
Embolic Agents for Medical Procedures : this compound-based hydrogels have been used as injectable embolic agents, beneficial in blocking blood vessels temporarily for medical procedures (Su et al., 2016).
Chemoselective Conjugation to Proteins : The chemical has been used in the chemoselective oxime formation between aminooxy end-functional polymers and proteins, useful in creating well-defined bioconjugates (Heredia et al., 2007).
"Click" Conjugation for Drug Delivery Systems : Azido-terminated heterobifunctional PEG derivatives, including this compound, have been synthesized for use in 'click' chemistry, contributing to the development of drug delivery systems (Hiki et al., 2007).
Antifouling Coatings : It's used in developing antifouling coatings to reduce protein adsorption, improving the biocompatibility of various surfaces, particularly in medical devices (Flavel et al., 2013).
Mechanism of Action
Target of Action
Aminooxy-PEG5-azide is a biolabeling reagent . It primarily targets molecules with an aldehyde moiety, reacting with them to form an oxime bond .
Mode of Action
The compound comprises an aminooxy group and an azide group . The aminooxy group reacts with an aldehyde moiety to form an oxime bond . If a reductant is used, it forms a hydroxylamine linkage . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. The formation of an oxime bond or a hydroxylamine linkage can alter the function of the target molecule . The azide group’s reaction with alkyne, BCN, DBCO via Click Chemistry can also lead to changes in the target molecule’s function .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific target molecule and the biochemical pathway involved. The formation of an oxime bond or a hydroxylamine linkage can alter the target molecule’s function . The reaction of the azide group with alkyne, BCN, DBCO can also lead to changes in the target molecule’s function .
Action Environment
Environmental factors can influence this compound’s action, efficacy, and stability. For instance, the compound’s reactivity and sensitivity suggest that it cannot be stored for long term and immediate use (within 1 week) is highly recommended . Furthermore, the compound’s solubility in aqueous media suggests that it may be more effective in such environments .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Aminooxy-PEG5-azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Cellular Effects
, which are designed to degrade specific proteins within cells. This suggests that this compound may influence cell function by participating in the degradation of target proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its participation in click chemistry reactions . It can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Temporal Effects in Laboratory Settings
They cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Properties
IUPAC Name |
O-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6/c13-16-15-1-2-17-3-4-18-5-6-19-7-8-20-9-10-21-11-12-22-14/h1-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMRTDAQRAJMRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCON)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N4O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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